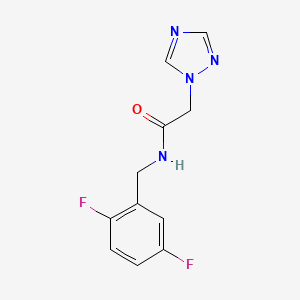

N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide involves multiple steps, starting from base molecules such as 4-amino-4H-1,2,4-triazole, which reacts with acetyl chloride in dry benzene. This reaction pathway typically leads to various acetamide derivatives through subsequent reactions with aromatic aldehydes and hydrazine hydrate in ethanol. These processes are characterized by their specificity to the desired acetamide derivatives and are confirmed through spectroscopic methods such as 1H NMR and IR spectroscopy (Panchal & Patel, 2011).

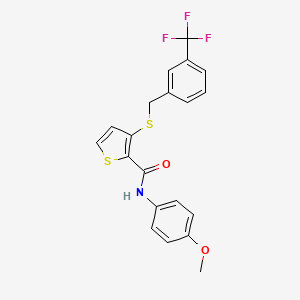

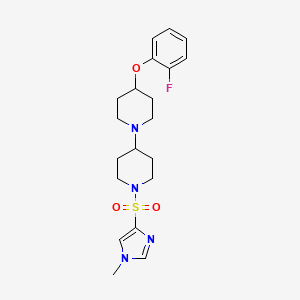

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those similar to N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, has been elucidated using various analytical techniques. X-ray diffraction analysis, for example, plays a crucial role in determining the crystal structure, confirming the molecular geometry, and identifying intermolecular interactions that stabilize the compound. These analyses reveal detailed insights into the compound's stereochemistry and molecular conformation (Wei-hua et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of acetamide derivatives, including N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, are influenced by their functional groups and molecular structure. Studies involving the synthesis and characterization of similar compounds highlight the role of substituents in determining their reactivity and interactions with other molecules. These properties are essential for understanding the compound's behavior in chemical reactions and its potential applications (Banks et al., 1996).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Processes : N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide and its derivatives are synthesized through various methods. One approach involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes to afford N-substituted compounds. These synthesized compounds are usually characterized by spectroscopic methods like 1H NMR and IR, ensuring their purity and structure (Panchal & Patel, 2011).

Biological and Pharmacological Evaluation

Antimicrobial and Antifungal Activities : Compounds synthesized from N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide derivatives have been evaluated for their antimicrobial and antifungal activities. Some derivatives exhibit promising activities against bacterial and fungal strains, making them potential candidates for antimicrobial and antifungal agents (Yurttaş et al., 2020).

Anticonvulsant and Neurotoxicity Properties : Certain derivatives have been studied for their anticonvulsant activity and neurotoxicity. Some compounds demonstrated significant protective indexes in various tests, indicating their potential as anticonvulsant agents (Liu et al., 2016).

Antioxidant Activity : N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide derivatives have also been evaluated for their antioxidant activity. Various studies involving spectroscopic methods and DFT calculations suggest significant antioxidant potential, indicating their usefulness in oxidative stress-related conditions (Chkirate et al., 2019).

Green Chemistry and Synthesis Optimization

- Green Chemistry Approach : Efforts have been made to synthesize derivatives using green chemistry approaches, utilizing water and eco-friendly catalysts. This not only enhances the yield and reduces the reaction time but also aligns with sustainable practices in chemical synthesis (Gondaliya & Kapadiya, 2021).

Eigenschaften

IUPAC Name |

N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4O/c12-9-1-2-10(13)8(3-9)4-15-11(18)5-17-7-14-6-16-17/h1-3,6-7H,4-5H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBHHWHKJLLPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CNC(=O)CN2C=NC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330647 | |

| Record name | N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819024 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide | |

CAS RN |

866149-89-5 | |

| Record name | N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2493342.png)

![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2493343.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2493348.png)

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)

![8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2493355.png)

![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)

![1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2493360.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2493361.png)

![N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide](/img/structure/B2493365.png)